Terbium(III) possesses distinct luminescent properties, emitting characteristic green light when excited. This property makes terbium(III) nitrate pentahydrate a valuable precursor for developing luminescent materials. Researchers can incorporate terbium(III) ions into various matrices to create materials with tunable luminescence characteristics [1]. These materials have applications in:
[1] ChemBK: TERBIUM(III) NITRATE PENTAHYDRATE [2] Stanford Advanced Materials: Terbium(III) Nitrate Hexahydrate Powder
Terbium(III) nitrate pentahydrate can serve as a reagent in specific analytical chemistry techniques. Due to the unique ionic charge (+3) and chemical properties of terbium, terbium(III) ions can interact with specific target molecules in solution. This allows researchers to use terbium(III) nitrate pentahydrate for:
[3] American Elements: Terbium(III) Nitrate Pentahydrate
Beyond the areas mentioned above, terbium(III) nitrate pentahydrate finds use in other scientific research areas, such as:
Terbium(III) nitrate pentahydrate is an inorganic compound with the chemical formula . It is a salt formed from terbium, a rare earth element, and nitric acid. This compound typically appears as a fine, white crystalline powder that is soluble in water and other polar solvents such as ethanol and acetone. The melting point of terbium(III) nitrate pentahydrate is approximately 89.3 °C, and it decomposes at higher temperatures .
The compound is notable for its luminescent properties, making it valuable in various scientific applications. The structure of terbium(III) nitrate pentahydrate includes five water molecules coordinated to the terbium ion, contributing to its stability and solubility .
Terbium(III) nitrate pentahydrate can be synthesized through various methods:
Terbium(III) nitrate pentahydrate has several applications across various fields:
Studies on the interactions of terbium(III) nitrate pentahydrate primarily focus on its coordination chemistry. It forms complexes with various organic ligands, enhancing its luminescent characteristics. For instance, research has shown that it can form stable complexes with ligands such as pyridine carboxylates, which exhibit strong fluorescence under ultraviolet light excitation .
Terbium(III) nitrate pentahydrate shares similarities with several other rare earth nitrates and hydrates. Below is a comparison highlighting its uniqueness:
Compound Name | Formula | Unique Characteristics |
---|---|---|
Terbium(III) chloride hexahydrate | TbCl₃ · 6H₂O | More soluble in organic solvents than nitrates |
Neodymium(III) nitrate hexahydrate | Nd(NO₃)₃ · 6H₂O | Exhibits different luminescent properties |
Dysprosium(III) nitrate pentahydrate | Dy(NO₃)₃ · 5H₂O | Higher thermal stability than terbium compounds |
Europium(III) nitrate pentahydrate | Eu(NO₃)₃ · 5H₂O | Known for red luminescence; used in phosphors |
Terbium(III) nitrate pentahydrate is unique due to its specific luminescent properties and its role as a precursor for synthesizing other materials, particularly those requiring green emission characteristics .
Terbium(III) nitrate pentahydrate exhibits the molecular formula Tb(NO₃)₃·5H₂O, which can also be represented as H₁₀N₃O₁₄Tb [1] [2] [3]. This formulation reveals the precise stoichiometric relationship between the constituent components in a 1:3:5 ratio of terbium(III) ion to nitrate anions to water molecules [1] [3]. The compound possesses a molecular weight of 435.02 g/mol and is assigned the Chemical Abstracts Service registry number 57584-27-7 [1] [2] [4].
The stoichiometric analysis demonstrates that the terbium(III) cation contributes 158.93 g/mol (36.5% by mass), the three nitrate anions contribute 186.03 g/mol (42.8% by mass), and the five water molecules contribute 90.08 g/mol (20.7% by mass) to the total molecular weight [2] [4]. This distribution indicates that the nitrate groups constitute the largest mass fraction of the compound, followed by the terbium center and then the hydration water molecules.
Component | Count | Molecular Weight Contribution (g/mol) | Mass Percentage (%) |
---|---|---|---|
Terbium (Tb³⁺) | 1 | 158.93 | 36.5 |
Nitrate (NO₃⁻) | 3 | 186.03 | 42.8 |
Water (H₂O) | 5 | 90.08 | 20.7 |
Total | 1:3:5 | 435.02 | 100.0 |
The International Union of Pure and Applied Chemistry nomenclature designates this compound as terbium(3+);trinitrate;pentahydrate [1] [3]. The compound exhibits characteristic physical properties including a white crystalline powder appearance and a melting point of 89.3°C [4] [5]. It demonstrates high water solubility, a property consistent with other lanthanide nitrate hydrates [2] [4].
The terbium(III) ion in various crystalline environments exhibits multiple coordination geometries, with coordination numbers ranging from eight to ten depending on the specific ligand environment [6] [7] [8]. Research has demonstrated that terbium(III) complexes commonly adopt dodecahedral, bicapped square antiprismatic, or tricapped trigonal prismatic geometries [6] [7] [9].
In eight-coordinate terbium(III) complexes, the most prevalent geometry is the dodecahedral arrangement with D₂d symmetry [6] [8] [9]. This coordination pattern has been observed in complexes where the terbium(III) ion is chelated by hexadentate ligands such as N,N′-bis(2-hydroxybenzyl)-N,N′-bis(pyridin-2-ylmethyl)ethylenediamine, with additional coordination from bidentate nitrate anions [8] [9]. The N₄O₄ coordination environment in such complexes demonstrates that the terbium(III) ion preferentially coordinates with both nitrogen and oxygen donor atoms [8] [9].
For higher coordination numbers, ten-coordinate terbium(III) complexes adopt a bicapped square antiprismatic geometry [7]. This arrangement occurs when the terbium(III) ion coordinates with six hydroxyl groups from tripodal alcohol molecules and two bidentate nitrate ions, creating a coordination sphere with O₁₀ donor environment [7]. The geometric arrangement involves angles between coordinating oxygen atoms that approximate the expected 90° values of square planes rather than the alternating angles characteristic of dodecahedral geometries [7].
Nine-coordinate terbium(III) systems typically exhibit tricapped trigonal prismatic geometry [7] [10]. This coordination pattern is observed when the metal center binds to six hydroxyl groups from tripodal ligands, one bidentate nitrate ion, and one water molecule [7]. The coordination environment in such complexes demonstrates the flexibility of terbium(III) in accommodating varying numbers of donor atoms while maintaining stable geometric arrangements.
Coordination Number | Geometry | Ligand Environment | Reference Complex |
---|---|---|---|
8 | Dodecahedral (D₂d) | N₄O₄ | Terbium(III) with bbpen ligand [8] [9] |
9 | Tricapped trigonal prism | O₉ | Terbium(III) with tripodal alcohol + H₂O [7] |
9 | Tricapped trigonal prism | N₃O₆ | Terbium(III) acetate complex [10] |
10 | Bicapped square antiprism | O₁₀ | Terbium(III) with tripodal alcohol [7] |
The pentahydrate form of terbium(III) nitrate participates in extensive hydrogen bonding networks that contribute significantly to crystal stability and structural organization [11] [12] [13]. In hydrated lanthanide structures, water molecules serve dual roles as both coordinating ligands and participants in intermolecular hydrogen bonding schemes [11] [12] [13].
Research on related terbium hydrate compounds reveals that coordinated water molecules form hydrogen bonds with neighboring water molecules, creating extended three-dimensional networks [11] [12] [13]. In terbium(III) hydrogendiphosphate tetrahydrate, for example, the TbO₈ polyhedra are interconnected by diphosphate anions and additionally stabilized by O—H⋯O hydrogen bonding between water molecules and anionic oxygen atoms [12] [13]. Uncoordinated water molecules occupy channels within the crystal structure and connect via hydrogen bonds with the framework [12] [13].
The hydrogen bonding patterns in lanthanide nitrate hydrates typically involve both coordinated and lattice water molecules [14] [15] [16]. Molecular dynamics investigations have shown that water molecules in the first coordination shell of lanthanide ions exhibit strong orientation toward the metal center, while second-shell water molecules demonstrate greater flexibility and participate in hydrogen bonding with the bulk solvent structure [14] [16]. The anion-water and water-water hydrogen bond lifetimes are significantly influenced by the presence of the highly charged lanthanide cation [16].
In crystalline nitrate hydrates, the hydrogen bonding networks extend beyond simple water-water interactions to include water-nitrate hydrogen bonds [11] [15]. These interactions contribute to the overall crystal packing efficiency and thermal stability of the hydrated phases. The systematic arrangement of hydrogen bonds creates channels and cavities that can accommodate additional water molecules or facilitate dehydration processes during thermal treatment [12] [15] [13].
The comparative analysis of terbium(III) nitrate pentahydrate with other lanthanide nitrate pentahydrates reveals systematic trends across the lanthanide series that correlate with ionic radius contraction and electronic configuration changes [17] [18] [19] [20].
Molecular weight progression across the lanthanide series follows the expected trend based on atomic number increase. Europium(III) nitrate pentahydrate (428.06 g/mol) through ytterbium(III) nitrate pentahydrate (449.13 g/mol) demonstrates a steady increase in molecular weight, with terbium(III) nitrate pentahydrate (435.02 g/mol) occupying a middle position in this series [21] [22] [23] [24] [25].
Lanthanide | Molecular Weight (g/mol) | Ionic Radius (Å) | Melting Point (°C) | Color |
---|---|---|---|---|
Europium(III) | 428.06 | 0.947 | 85 | Colorless |
Gadolinium(III) | 361.28 | 0.938 | 92 | White |
Terbium(III) | 435.02 | 0.923 | 89.3 | White |
Dysprosium(III) | 438.59 | 0.912 | 88.6 | Light yellow |
Holmium(III) | 441.02 | 0.901 | — | Orange |
Erbium(III) | 443.35 | 0.890 | 130 | Pink |
Ytterbium(III) | 449.13 | 0.868 | — | Colorless |
The ionic radius contraction across the lanthanide series directly influences coordination behavior and structural properties [19] [20]. Terbium(III) with an ionic radius of 0.923 Å occupies an intermediate position between the larger early lanthanides and the smaller late lanthanides [26] [20]. This size relationship affects the preferred coordination numbers and geometries observed in various complexes.
Melting point data, where available, shows some variation that does not follow a simple linear trend with ionic radius [27] [23] [28] [29]. Gadolinium(III) nitrate pentahydrate exhibits the highest melting point at 92°C, while europium(III) shows the lowest at 85°C [27] [30]. Terbium(III) nitrate pentahydrate's melting point of 89.3°C falls within the typical range for lanthanide nitrate pentahydrates [4] [5].
Color variations across the series reflect the electronic configurations and f-electron transitions characteristic of different lanthanide ions [26] [23] [31] [29]. While europium(III), terbium(III), and ytterbium(III) nitrate pentahydrates appear colorless to white, dysprosium(III) exhibits a light yellow color, holmium(III) appears orange, and erbium(III) displays a characteristic pink coloration [23] [31] [32] [29] [25]. These color differences arise from different f-f electronic transitions and crystal field effects specific to each lanthanide ion.
Coordination chemistry studies reveal that all lanthanide nitrate pentahydrates can exhibit variable coordination numbers and geometries depending on the presence of additional ligands [17] [18] [19]. However, the specific geometric preferences show subtle variations across the series due to size effects and electronic factors [19] [20]. Extended X-ray absorption fine structure spectroscopy studies have confirmed that coordination sphere contraction occurs during dissolution processes, with more pronounced effects observed for lanthanides in the middle of the series, including terbium [20].
Oxidizer;Irritant